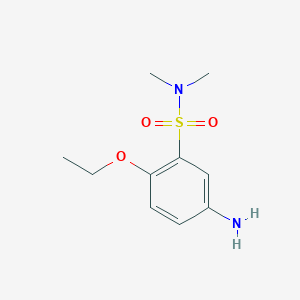![molecular formula C20H25N3O8S B2848187 4-[bis(2-methoxyethyl)sulfamoyl]-N-(2-methoxy-4-nitrophenyl)benzamide CAS No. 327974-78-7](/img/structure/B2848187.png)
4-[bis(2-methoxyethyl)sulfamoyl]-N-(2-methoxy-4-nitrophenyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[Bis(2-methoxyethyl)sulfamoyl]-N-(2-methoxy-4-nitrophenyl)benzamide is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a benzamide core substituted with bis(2-methoxyethyl)sulfamoyl and 2-methoxy-4-nitrophenyl groups. Its molecular formula is C({20})H({25})N({3})O({8})S, and it has a molecular weight of approximately 467.49 g/mol .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-[bis(2-methoxyethyl)sulfamoyl]-N-(2-methoxy-4-nitrophenyl)benzamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:
Amination: Conversion of the nitro group to an amine group, usually through catalytic hydrogenation or reduction with agents like iron and hydrochloric acid.
Sulfonation: Introduction of the sulfamoyl group, typically using chlorosulfonic acid followed by reaction with an appropriate amine.
Coupling Reaction: Formation of the benzamide linkage through a coupling reaction between the amine and a carboxylic acid derivative, such as an acid chloride or anhydride.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and recycling of solvents and reagents.
Análisis De Reacciones Químicas
Types of Reactions
4-[Bis(2-methoxyethyl)sulfamoyl]-N-(2-methoxy-4-nitrophenyl)benzamide can undergo various chemical reactions, including:
Oxidation: The nitro group can be further oxidized to form nitroso or other higher oxidation state compounds.
Reduction: The nitro group can be reduced to an amine, which can then participate in further functionalization.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using iron and hydrochloric acid.
Substitution: Nucleophiles such as thiols, amines, or alkoxides under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amine derivative, while substitution reactions could introduce a wide range of functional groups, leading to diverse derivatives.
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of new materials or pharmaceuticals.
Biology: Investigated for its potential biological activity, including antimicrobial, anti-inflammatory, or anticancer properties.
Medicine: Potential use as a drug candidate or as a probe in biochemical assays to study specific biological pathways.
Industry: Utilized in the development of specialty chemicals or as an intermediate in the synthesis of dyes, pigments, or polymers.
Mecanismo De Acción
The mechanism of action of 4-[bis(2-methoxyethyl)sulfamoyl]-N-(2-methoxy-4-nitrophenyl)benzamide depends on its specific application. In a biological context, it may interact with molecular targets such as enzymes, receptors, or nucleic acids, modulating their activity. The sulfamoyl group can mimic natural substrates or inhibitors, while the nitrophenyl group can participate in redox reactions, affecting cellular processes.
Comparación Con Compuestos Similares
Similar Compounds
4-[Bis(2-methoxyethyl)sulfamoyl]-N-(4-sulfamoylphenyl)benzamide: Similar structure but with a different substitution pattern on the benzamide core.
N-(2-methoxy-4-nitrophenyl)benzamide:
Uniqueness
4-[Bis(2-methoxyethyl)sulfamoyl]-N-(2-methoxy-4-nitrophenyl)benzamide is unique due to the combination of its functional groups, which confer specific chemical reactivity and potential biological activity. The presence of both sulfamoyl and nitrophenyl groups allows for diverse interactions and applications, distinguishing it from other similar compounds.
Propiedades
IUPAC Name |
4-[bis(2-methoxyethyl)sulfamoyl]-N-(2-methoxy-4-nitrophenyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N3O8S/c1-29-12-10-22(11-13-30-2)32(27,28)17-7-4-15(5-8-17)20(24)21-18-9-6-16(23(25)26)14-19(18)31-3/h4-9,14H,10-13H2,1-3H3,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXOYLWQQRKUSRH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN(CCOC)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=C(C=C(C=C2)[N+](=O)[O-])OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N3O8S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
467.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-[3-(6-Hydroxyspiro[1,3-dihydroisoquinoline-4,1'-cyclopropane]-2-yl)-3-oxopropyl]prop-2-enamide](/img/structure/B2848104.png)

![3-methyl-8-[(4-methylphenyl)sulfanyl]-7-nonyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2848109.png)


![4-tert-butyl-2-oxo-N-[2-(trifluoromethoxy)phenyl]pyrrolidine-3-carboxamide](/img/structure/B2848113.png)
![1-[2-(2,5-dimethylphenyl)pyrazolo[1,5-a]pyrazin-4-yl]-N-[4-(propan-2-yl)phenyl]piperidine-4-carboxamide](/img/structure/B2848114.png)






![1-{2-Hydroxy-2-[5-(thiophen-2-yl)furan-2-yl]ethyl}-3-(propan-2-yl)urea](/img/structure/B2848126.png)
